molecular formula C7H13ClN2O2 B2623494 2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride CAS No. 2413877-66-2

2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride

Cat. No.: B2623494
CAS No.: 2413877-66-2
M. Wt: 192.64
InChI Key: URQYRQBJRMLNGH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 2-cyanoacetate hydrochloride is an organic compound featuring a dimethylaminoethyl ester backbone with a cyanoacetate functional group.

Properties

IUPAC Name

2-(dimethylamino)ethyl 2-cyanoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-9(2)5-6-11-7(10)3-4-8;/h3,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEXOCFZEKKTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl chloride with cyanoacetic acid. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions usually involve heating the reactants in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like triethylamine, solvents like ethanol and DMF, and other nucleophiles or electrophiles depending on the desired reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, condensation reactions with aldehydes can yield various substituted cyanoacetates .

Scientific Research Applications

2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to the formation of new chemical entities with potential biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound is compared to analogs with variations in substituents and functional groups (Table 1):

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes References
2-(Dimethylamino)ethyl 2-cyanoacetate hydrochloride C₇H₁₁ClN₂O₂ (estimated) ~198.63 Ester, cyano, dimethylaminoethyl Synthetic intermediate, pharmaceuticals (hypothetical) N/A
Cyclopentolate hydrochloride C₁₇H₂₅NO₃·HCl 327.85 Ester, dimethylaminoethyl, phenyl Cycloplegic agent (ophthalmology)
2-(Dimethylamino)ethyl acetate hydrochloride C₆H₁₂ClNO₂ (estimated) ~165.62 Ester, dimethylaminoethyl Drug delivery, solubility enhancer
2-(Dimethylamino)thioacetamide hydrochloride C₄H₁₁ClN₂S 154.66 (base) Thioamide, dimethylaminoethyl Pharmaceutical impurity
Methyl 2-(3,4-dichlorophenyl)-2-(methylamino)acetate hydrochloride C₁₀H₁₂Cl₃NO₂ ~300.57 Ester, methylamino, dichlorophenyl Intermediate in drug synthesis

Key Observations :

  • Cyano Group vs. Phenyl/Thioamide: The cyano group in the target compound increases polarity and reactivity compared to phenyl (cyclopentolate) or thioamide groups . This makes it more electrophilic, suitable for Michael additions or heterocycle synthesis.
  • Ester vs. Amide Linkages : Esters (target compound, cyclopentolate) hydrolyze more readily than amides ( compounds), affecting drug stability and bioavailability .

Physicochemical Properties

  • Solubility: The cyano group enhances water solubility relative to phenyl-containing analogs (e.g., cyclopentolate) but reduces lipophilicity compared to dichlorophenyl derivatives .
  • Stability: Hydrochloride salts improve stability; however, the cyanoacetate ester may hydrolyze faster than acetates or amides under physiological conditions .

Research Findings and Distinctive Features

  • Reactivity: The cyano group’s electron-withdrawing nature accelerates nucleophilic attacks, making the target compound a superior Michael acceptor compared to acetate or phenyl analogs .

Biological Activity

2-(Dimethylamino)ethyl 2-cyanoacetate;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound is synthesized through the reaction of 2-(dimethylamino)ethyl chloride with cyanoacetic acid, resulting in a product that can undergo various chemical reactions, including substitution and condensation reactions. Its active hydrogen on C-2 allows it to participate in diverse biochemical pathways, making it a versatile intermediate in organic synthesis .

The mechanism of action involves interactions with molecular targets, wherein it acts as a nucleophile. This property facilitates the formation of covalent bonds with electrophilic centers in target molecules, leading to enzyme inhibition or activation.

Biological Activity

The biological activity of this compound includes:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
  • Anticancer Activity : Research indicates that the compound may inhibit cell proliferation in cancer cell lines. For instance, its derivatives displayed potent inhibitory effects on MDA-MB-231 triple-negative breast cancer cells, showcasing a selective toxicity profile that spares normal cells .
  • Cytotoxicity : The cytotoxic effects are dose-dependent, with lower concentrations exhibiting therapeutic benefits while higher doses may lead to adverse effects. In animal models, specific dosages have been linked to both therapeutic efficacy and toxicity.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound's stability and degradation are influenced by environmental factors such as pH and temperature. These factors affect its bioavailability and efficacy over time. Notably, the compound has shown moderate exposure levels in vivo, which are crucial for evaluating its therapeutic potential .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC against MRSA: 4-8 μg/mL
AnticancerIC50 on MDA-MB-231: 0.126 μM
CytotoxicityDose-dependent effects
PharmacokineticsModerate exposure in vivo

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Therapeutics : In a preclinical model involving MDA-MB-231 cells, treatment with this compound resulted in significant tumor reduction compared to control groups, suggesting its viability as a candidate for further development in cancer therapy .
  • Toxicological Assessment : A comprehensive toxicological evaluation indicated that while the compound exhibits promising therapeutic properties, careful dosage management is essential to mitigate potential toxicity observed at higher concentrations.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm ester linkage (δ ~4.2 ppm for –OCH₂–) and dimethylamino group (δ ~2.2 ppm for –N(CH₃)₂). The cyano group appears as a singlet at ~120 ppm in ¹³C NMR .
  • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1740 cm⁻¹ (ester C=O), and ~2700 cm⁻¹ (tertiary amine) validate functional groups .
  • Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks, with fragmentation patterns confirming the ester and amine moieties .

How does the hydrochloride salt form impact reactivity in nucleophilic substitution reactions?

Advanced
The protonated dimethylamino group (–NH(CH₃)₂⁺) reduces nucleophilicity, directing reactivity to the cyanoacetate moiety. For example:

  • Cyanoacetate alkylation : Under basic conditions (e.g., K₂CO₃/DMF), the ester’s α-hydrogen is deprotonated, enabling alkylation with electrophiles like benzyl bromide. The hydrochloride salt must first be neutralized .
  • Stability trade-offs : Protonation stabilizes the compound against amine oxidation but may limit solubility in non-polar solvents, requiring phase-transfer catalysts .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced

  • pH sensitivity : Degrades rapidly in alkaline media (pH >8) via ester hydrolysis. Stability is optimal at pH 4–6, as shown by HPLC tracking of degradation products .
  • Thermal stability : Decomposition occurs above 80°C, with TGA-DSC revealing exothermic peaks correlating with cyano group polymerization. Storage at –20°C in desiccated environments is recommended .

How should researchers resolve contradictions in reported reaction yields for cyanoacetate derivatives?

Q. Methodological

  • Variable control : Re-examine reaction parameters (e.g., solvent purity, catalyst batch) that may differ between studies. For example, trace water reduces yields by 15–20% in esterification .
  • Analytical validation : Use quantitative ¹H NMR or internal standards (e.g., triphenylmethane) to verify yields, as gravimetric methods may overestimate due to co-precipitated salts .

What role does this compound play in synthesizing bioactive molecules?

Advanced
It serves as a precursor for:

  • Neuroactive agents : The cyanoacetate moiety undergoes Knoevenagel condensations to form α,β-unsaturated nitriles, intermediates in acetylcholinesterase inhibitors .
  • Metal coordination complexes : The dimethylamino group chelates transition metals (e.g., Cu²⁺), enabling applications in catalysis or MRI contrast agents .

What purification challenges arise during synthesis, and how are they addressed?

Q. Methodological

  • Impurity removal : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) separates unreacted 2-cyanoacetic acid. Recrystallization from ethanol/ether improves purity to >98% .
  • Salt dissociation : Avoid aqueous washes post-synthesis; use non-polar solvents (e.g., hexane) to precipitate the hydrochloride salt without dissociating .

Which advanced analytical techniques quantify trace impurities in this compound?

Q. Advanced

  • HPLC-UV/HRMS : C18 columns with 0.1% TFA in acetonitrile/water resolve degradation products (LOD: 0.1% w/w) .
  • X-ray crystallography : Confirms salt formation and detects crystalline impurities (e.g., unreacted dimethylaminoethanol hydrochloride) .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Basic

  • Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
  • PPE : Nitrile gloves and goggles mitigate skin/eye irritation (H315, H319 hazards) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How is this compound utilized as an intermediate in multistep organic syntheses?

Q. Advanced

  • Heterocycle synthesis : Reacts with hydrazines to form pyrazole derivatives via cyano group cyclization .
  • Peptide mimics : The ester is hydrolyzed to 2-cyanoacetic acid, which couples with amino acids to create protease-resistant peptide analogs .

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